molecular formula C24H48O3 B186529 Methyl 2-hydroxytricosanoate

Methyl 2-hydroxytricosanoate

Cat. No.: B186529
M. Wt: 384.6 g/mol
InChI Key: CVDOLGNPMWRXBI-UHFFFAOYSA-N
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Description

2-hydroxy Tricosanoic Acid methyl ester is a hydroxylated fatty acid methyl ester. It is a derivative of tricosanoic acid, which is a long-chain fatty acid. This compound has been identified in various natural sources, including ripe and unripe strawberry homogenates, sea sponges, and sediment samples

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy Tricosanoic Acid methyl ester typically involves the esterification of 2-hydroxy tricosanoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of 2-hydroxy Tricosanoic Acid methyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy Tricosanoic Acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-keto tricosanoic acid methyl ester or 2-carboxy tricosanoic acid methyl ester.

    Reduction: Formation of 2-hydroxy tricosanol.

    Substitution: Formation of various substituted tricosanoic acid methyl esters.

Scientific Research Applications

2-hydroxy Tricosanoic Acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy Tricosanoic Acid methyl ester involves its interaction with specific enzymes. It inhibits protein tyrosine phosphatase 1B and α-glucosidase by binding to their active sites, thereby preventing their normal function . This inhibition can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tricosanoic Acid methyl ester: The non-hydroxylated form of the compound.

    2-hydroxy Behenic Acid methyl ester: A similar hydroxylated fatty acid methyl ester with a shorter carbon chain.

    2-hydroxy Lignoceric Acid methyl ester: Another hydroxylated fatty acid methyl ester with a longer carbon chain.

Uniqueness

2-hydroxy Tricosanoic Acid methyl ester is unique due to its specific carbon chain length and hydroxylation pattern. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-hydroxytricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDOLGNPMWRXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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